Compound Description: 2N1HIA is a compound investigated for its effects on osteoclast differentiation. It showed significant inhibitory effects on the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells in a dose-dependent manner, without inducing cytotoxicity. [] 2N1HIA specifically impacted the expression levels of CD47, an early fusion marker, and cathepsin K, a critical protease for bone resorption. [] It also decreased the activity of matrix metalloprotease-9 (MMP-9). [] Consequently, 2N1HIA reduced bone resorption activity and actin ring formation. []
Relevance: Both 2N1HIA and the target compound, 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide, share a core structure consisting of a 6-oxo-1(6H)-pyridazinyl group connected to an acetamide moiety. The variation lies in the substituent at the 3-position of the pyridazinyl ring and the acetamide's N-substituent. While 2N1HIA carries a 2-fluoro-4-methoxyphenyl group and an N-1H-indol-5-yl group, the target compound features a 2-thienyl group and a N-(4-pyridinylmethyl) group, respectively. This structural similarity suggests they might belong to the same chemical class and potentially share some biological activity, although their specific targets and mechanisms may differ. []
Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist. [] In rodent models of rheumatoid arthritis (adjuvant-induced arthritis) and osteoarthritis (iodoacetate-induced), MF498 effectively inhibited inflammation and relieved OA-like pain, respectively. [] Notably, MF498 displayed good gastrointestinal tolerability and a moderate renal effect. []
Relevance: Although MF498 differs significantly in overall structure from 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide, both compounds share the presence of an acetamide moiety. This common feature places them within the broader chemical class of acetamides, although their specific biological activities and targets are likely distinct due to significant structural differences. []
Compound Description: This compound is described as an inhibitor of human leukocyte elastase (HLE). [] It is suggested to be useful as a research tool for pharmacological and diagnostic studies and potentially for treating diseases in mammals where HLE is implicated. []
Relevance: This compound and the target compound, 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide, share a remarkable structural similarity. Both feature a 2-thienyl group attached to a heterocyclic ring with an oxo group, which in turn connects to an acetamide moiety. The differences lie in the specific heterocycles (pyrimidinyl vs. pyridazinyl) and the substituent on the acetamide nitrogen. This close structural resemblance suggests they may belong to a similar chemical class and potentially share some biological activities, although their specific targets and potency may differ. []
Compound Description: RS-1893 is an orally active cardiotonic agent with both arterial and venous vasodilator actions. [] Its cardiotonic action is suggested to be mediated by phosphodiesterase-III inhibition. [] In animal studies, RS-1893 demonstrated dose-dependent increases in left ventricular contractility and cardiac output, alongside decreases in blood pressure and total peripheral resistance. []
Relevance: RS-1893 and the target compound, 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide, share a core 6-oxo-pyridazinyl structure connected to an acetamide moiety. While RS-1893 features a 2-chloro-4-phenoxy substitution on the pyridazinyl ring and a N-(2-(2-morpholinoethyl) group on the acetamide, the target compound has a 2-thienyl substituent and a N-(4-pyridinylmethyl) group, respectively. This structural similarity points towards them belonging to a similar chemical class, even though their specific pharmacological profiles and targets might differ. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.